![molecular formula C14H14N2O3S B2659843 6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2320458-49-7](/img/structure/B2659843.png)
6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methoxyphenyl group, which consists of a phenyl ring with a methoxy (–OCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Pyrrolidine rings can undergo various reactions, including ring-opening, substitution, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyrrolidine ring and the methoxyphenyl group could influence its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Influence on Neurotransmission
Research into sulfonated pyrrolidine derivatives, akin to the specified compound, has demonstrated their potential in influencing neurotransmitter systems, particularly the 5-HT6 receptor, which is implicated in cognitive functions. For instance, sulfonated aryl pyridyl sulfones have been investigated for their binding properties to the 5-HT6 receptor, showing promise as antagonists with potential therapeutic applications for cognitive deficits (Riemer et al., 2003).
Material Science Applications
In material science, derivatives containing pyridine and sulfone moieties have been synthesized for the development of novel fluorinated polyamides. These polymers exhibit high thermal stability, low moisture absorption, and excellent dielectric properties, suitable for electronic and optical applications (Liu et al., 2013).
Synthetic Chemistry
The compound's framework facilitates the synthesis of sulfonated tetrahydropyridine derivatives through radical reactions, showcasing a method for generating sulfonyl radicals that initiate radical cyclization processes. This synthetic route opens pathways for creating diverse heterocyclic structures with potential utility in medicinal chemistry and drug development (An & Wu, 2017).
Antimicrobial Activity
Research on N-substituted pyrrolin-2-ones has highlighted their antimicrobial properties. Compounds synthesized from 1-aryl-5-methoxypyrrolones, through rearrangements and reactions with various nucleophiles, have shown promising antimicrobial activities, indicating the potential of sulfonamide-based heterocycles in developing new antimicrobial agents (Akbari et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-5-2-6-13(8-12)20(17,18)16-9-11-4-3-7-15-14(11)10-16/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPLVHPACHTHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)
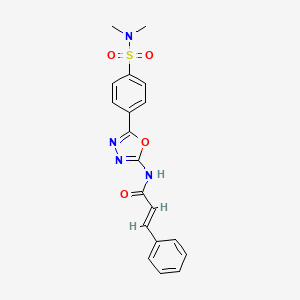
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)

![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)
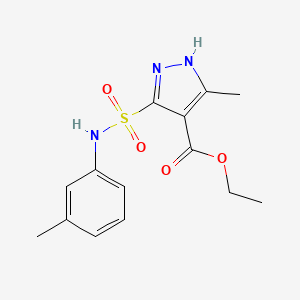
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2659774.png)
![1-[2,4-Dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole](/img/structure/B2659776.png)
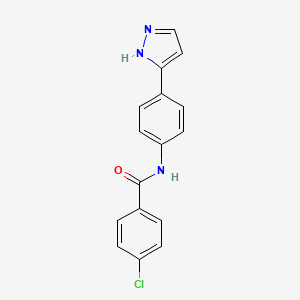

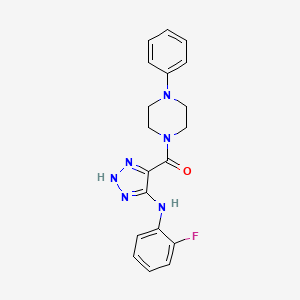
![Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2659780.png)
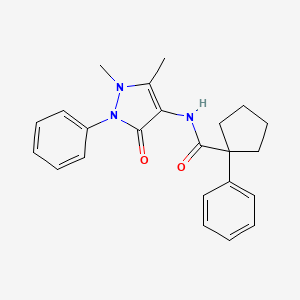
![N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2659782.png)
